Tetronasin
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Overview
Description
Tetronasin 5930 is a polyether tetronate ionophore antibiotic. It is produced by the terrestrial Gram-positive bacterium Actinomadura verrucosospora. This compound 5930 is characterized by containing a tetronate, cyclohexane, tetrahydropyran, and at least one tetrahydrofuran ring . This compound is known for its high affinity to calcium ions and is used as a supplement in the diet for cattle to improve feed efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of tetronasin involves the formation of a polyketide-derived backbone, which is then modified by various enzymatic reactions. The biosynthetic pathway includes the incorporation of a glycerol-derived three-carbon unit into the tetronic acid moiety, followed by the formation of mature aglycone via a Diels-Alder-like reaction . The preparation of deuterium-labeled tri- and tetraketides as putative biosynthetic precursors of this compound has been studied extensively .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Actinomadura verrucosospora. The fermentation conditions are optimized to maximize the yield of this compound. The biosynthetic gene cluster responsible for this compound production has been identified, allowing for genetic manipulation to enhance production .
Chemical Reactions Analysis
Types of Reactions: Tetronasin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Fragmentation studies using electrospray ionization mass spectrometry have shown that this compound primarily undergoes fragmentation via the loss of water, leading to the formation of a carbocation .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives. These derivatives retain the core structure of this compound but exhibit different biological activities .
Scientific Research Applications
Tetronasin has a wide range of scientific research applications In chemistry, it is used as a model compound to study ionophore antibiotics and their interactions with metal ions In biology, this compound is used to investigate the mechanisms of ion transport across cell membranesIn the industry, this compound is used as a feed additive to improve the efficiency of cattle production .
Mechanism of Action
Tetronasin exerts its effects by forming stable complexes with metal ions, particularly calcium ions. The oxygen atoms in the tetrahydropyran and tetrahydrofuran rings serve as ligands for the complexation of these ions. The resulting complexes facilitate the transport of metal ions across cell membranes, disrupting ion gradients and leading to the death of target organisms .
Comparison with Similar Compounds
Tetronasin is similar to other polyether tetronate antibiotics such as tetromadurin and tetronomycin. These compounds share a common structural motif, including a tetronate moiety and multiple ether rings. this compound is unique in its high affinity for calcium ions and its specific use as a feed additive for cattle .
List of Similar Compounds:- Tetromadurin
- Tetronomycin
- Tetrocarcin A
- Kijanimicin
- Chlorothricin
This compound 5930 stands out due to its specific applications and unique structural features, making it a valuable compound in various fields of research and industry.
Biological Activity
Tetronasin, a polyether antibiotic produced by the actinomycete Streptomyces longisporoflavus, has garnered significant attention due to its potent biological activities, particularly as an ionophore. This article delves into the compound's biosynthesis, antimicrobial properties, and potential applications, supported by relevant case studies and research findings.
1. Biosynthesis of this compound
The biosynthesis of this compound involves complex enzymatic processes that include unique cyclization reactions. Key enzymes identified in the this compound biosynthetic pathway are Tsn11 and Tsn15, which are homologous to [4+2] cyclases. Research indicates that deletion of the Tsn11 gene leads to the accumulation of a late-stage intermediate that lacks certain structural features characteristic of this compound. This intermediate undergoes further transformations catalyzed by Tsn15 to yield this compound .
Table 1: Key Enzymes in this compound Biosynthesis
Enzyme | Function | Result of Gene Deletion |
---|---|---|
Tsn11 | Catalyzes initial cyclization | Accumulation of intermediate lacking central rings |
Tsn15 | Rearranges intermediate to form this compound | Essential for final product formation |
2. Antimicrobial Activity
This compound exhibits remarkable antimicrobial properties, particularly against various strains of bacteria and fungi. Its efficacy has been compared with other ionophores like monensin, revealing that this compound is significantly more potent.
Key Findings:
- Lactobacillus casei : This bacterium was found to be 55 times more sensitive to this compound than to monensin, suggesting its potential role in managing lactic acidosis in ruminants .
- Gram-positive Bacteria : Generally sensitive to this compound, these bacteria show limited ability to adapt to its presence.
- Gram-negative Bacteria : More resistant and capable of adaptation under prolonged exposure .
Table 2: Comparative Antimicrobial Potency
Microorganism | Sensitivity to this compound | Sensitivity to Monensin |
---|---|---|
Lactobacillus casei | Highly sensitive | Less sensitive |
Ruminococcus flavefaciens | Adapted at high concentrations | Sensitive initially |
Other Gram-positive | Sensitive | Sensitive |
Gram-negative | Resistant | Resistant |
3. Case Studies and Applications
Research has highlighted the potential applications of this compound in veterinary medicine, particularly in livestock management. Its ability to modulate microbial populations in the rumen can help improve animal health and productivity.
Case Study: Management of Lactic Acidosis
A study assessed the effects of this compound on ruminal bacteria under conditions simulating lactic acidosis. The results indicated a significant reduction in harmful bacterial populations while promoting beneficial microbes, thereby improving overall gut health .
This compound functions primarily as an ionophore, facilitating the transport of ions across cellular membranes. This action disrupts normal cellular processes in sensitive microorganisms, leading to cell death or growth inhibition.
Properties
CAS No. |
75139-06-9 |
---|---|
Molecular Formula |
C35H54O8 |
Molecular Weight |
602.8 g/mol |
IUPAC Name |
(3E)-3-[(2S)-1-hydroxy-2-[(1S,2S,6R)-2-[(E)-3-hydroxy-2-[(2R,3R,6S)-6-[(E,3S)-3-[(2R,3S,5R)-5-[(1S)-1-methoxyethyl]-3-methyloxolan-2-yl]but-1-enyl]-3-methyloxan-2-yl]prop-1-enyl]-6-methylcyclohexyl]propylidene]oxolane-2,4-dione |
InChI |
InChI=1S/C35H54O8/c1-19-9-8-10-25(30(19)23(5)32(38)31-28(37)18-41-35(31)39)16-26(17-36)34-21(3)12-14-27(42-34)13-11-20(2)33-22(4)15-29(43-33)24(6)40-7/h11,13,16,19-25,27,29-30,33-34,36,38H,8-10,12,14-15,17-18H2,1-7H3/b13-11+,26-16+,32-31+/t19-,20+,21-,22+,23+,24+,25-,27-,29-,30-,33+,34-/m1/s1 |
InChI Key |
XZJAKURZQBNKKX-QFQDJZPHSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H]([C@H]1[C@H](C)/C(=C\2/C(=O)COC2=O)/O)/C=C(\CO)/[C@H]3[C@@H](CC[C@H](O3)/C=C/[C@H](C)[C@H]4[C@H](C[C@@H](O4)[C@H](C)OC)C)C |
Canonical SMILES |
CC1CCCC(C1C(C)C(=C2C(=O)COC2=O)O)C=C(CO)C3C(CCC(O3)C=CC(C)C4C(CC(O4)C(C)OC)C)C |
Origin of Product |
United States |
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